Cas no 82545-53-7 (methyl 3-hydroxy-2,4-dimethylpentanoate)

Methyl 3-hydroxy-2,4-dimethylpentanoate is a chiral ester compound characterized by its branched alkyl chain and hydroxyl functional group. Its stereochemistry and structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both hydroxyl and ester moieties allows for versatile reactivity, enabling further derivatization or participation in asymmetric synthesis. The compound's defined molecular structure ensures consistency in reactions, while its moderate polarity facilitates handling in various solvents. Its utility is enhanced by its stability under standard conditions, making it suitable for multi-step synthetic processes. The product is typically supplied with high purity to meet rigorous application requirements.
methyl 3-hydroxy-2,4-dimethylpentanoate structure
82545-53-7 structure
Product Name:methyl 3-hydroxy-2,4-dimethylpentanoate
CAS No:82545-53-7
MF:C8H16O3
MW:160.210843086243
CID:1806216
PubChem ID:12418717
Update Time:2025-05-24

methyl 3-hydroxy-2,4-dimethylpentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 3-hydroxy-2,4-dimethyl-, methyl ester
    • methyl 3-hydroxy-2,4-dimethylpentanoate
    • 82545-53-7
    • AKOS011680694
    • CS-0232957
    • methyl3-hydroxy-2,4-dimethylpentanoate
    • SCHEMBL5598798
    • EN300-1296883
    • Inchi: 1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3
    • InChI Key: MXWOUIHOPZWBDL-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)OC)C)C(C)C

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.5Ų

methyl 3-hydroxy-2,4-dimethylpentanoate Pricemore >>

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Additional information on methyl 3-hydroxy-2,4-dimethylpentanoate

Chemical Profile of Methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7)

Methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, characterized by its unique structural properties, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.

The molecular structure of methyl 3-hydroxy-2,4-dimethylpentanoate consists of a five-carbon chain with hydroxyl and methyl substituents at specific positions. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic pathways. The presence of both hydroxyl and ester functional groups allows for diverse transformations, including esterification, hydrolysis, and oxidation reactions, which are pivotal in the synthesis of more complex molecules.

In recent years, the study of polyfunctional compounds like methyl 3-hydroxy-2,4-dimethylpentanoate has seen considerable advancements, particularly in the context of drug discovery and development. Researchers have been exploring its utility as a building block for more intricate pharmacophores. For instance, derivatives of this compound have been investigated for their potential role in modulating enzymatic activities and as intermediates in the synthesis of novel therapeutic agents.

The pharmaceutical industry has shown particular interest in esters due to their favorable pharmacokinetic properties. Methyl 3-hydroxy-2,4-dimethylpentanoate, with its dual functionality, offers a versatile platform for designing molecules that can interact with biological targets in multiple ways. This flexibility is crucial for developing drugs that exhibit enhanced efficacy and reduced side effects.

Recent studies have highlighted the compound's significance in the synthesis of chiral molecules, which are essential for many drugs on the market today. The stereochemistry of methyl 3-hydroxy-2,4-dimethylpentanoate can be manipulated to produce enantiomerically pure derivatives, which are often required for optimal biological activity. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve this goal, showcasing the compound's potential as a key intermediate.

Beyond pharmaceutical applications, methyl 3-hydroxy-2,4-dimethylpentanoate has also found utility in other areas of chemical research. Its role as a substrate in organic transformations has been explored by chemists seeking novel synthetic methodologies. For example, it has been used in the development of catalytic systems that facilitate efficient esterification and hydrolysis reactions.

The environmental impact of chemical compounds is another critical consideration in modern research. The biodegradability and toxicity profile of methyl 3-hydroxy-2,4-dimethylpentanoate have been subjects of investigation. Studies suggest that under certain conditions, this compound can be metabolized by microorganisms into less harmful products. This finding is particularly relevant for industries that rely on esters as intermediates, as it underscores their potential for sustainable use.

In conclusion, methyl 3-hydroxy-2,4-dimethylpentanoate (CAS No. 82545-53-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and chemical properties make it a valuable asset in pharmaceutical research, synthetic chemistry, and environmental studies. As our understanding of its capabilities continues to grow, so too will its role in advancing scientific knowledge and innovation.

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